molecular formula C12H17NO B7893266 (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol

(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol

カタログ番号: B7893266
分子量: 191.27 g/mol
InChIキー: OTAGUVODSNQJHZ-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position (S-configuration) and a 4-methylbenzyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to the structural versatility of the pyrrolidine scaffold, which is prevalent in bioactive molecules.

特性

IUPAC Name

(3S)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAGUVODSNQJHZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 4-methylbenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form N-(4-methylbenzyl)pyrrolidine.

    Hydroxylation: The N-(4-methylbenzyl)pyrrolidine is then subjected to hydroxylation at the third position of the pyrrolidine ring. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or other suitable reagents.

Industrial Production Methods

Industrial production of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions

(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of substituted pyrrolidines

科学的研究の応用

Medicinal Chemistry Applications

The compound's structural characteristics make it a candidate for developing novel pharmacological agents. Its ability to interact with specific biological targets has been investigated in several studies.

1.1 Neuroreceptor Interaction
Research has demonstrated that derivatives of pyrrolidine compounds can act as selective antagonists for certain neuroreceptors. For instance, (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol has been explored for its potential as an antagonist of the NMDA receptor subtype NR2B, which is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. Studies indicate that modifications to the pyrrolidine structure can enhance selectivity and potency against these receptors .

Table 1: Binding Affinity of Pyrrolidine Derivatives

CompoundReceptor TargetBinding Affinity (Ki, nM)
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-olNR2BTBD
Compound ANR2B31
Compound BNR2B120

Neuropharmacological Applications

The neuropharmacological potential of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol has been a focal point in recent research. Its influence on neurite outgrowth and neuroprotection suggests applications in treating neurodegenerative diseases.

2.1 Neurotropic Activity
In vitro studies have shown that this compound can promote neurite outgrowth in neuronal cultures, indicating its potential as a neurotropic agent. This activity is crucial for the recovery of neuronal function following injury or degeneration .

Table 2: Neurite Outgrowth Induction by Pyrrolidine Derivatives

CompoundNeurite Outgrowth (μm)Control (μm)
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol600180
NGF (Nerve Growth Factor)800180

Case Studies and Experimental Findings

3.1 Case Study: NMDA Receptor Antagonism
A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that specific substitutions on the aromatic ring significantly affected binding affinity to the NR2B receptor. This finding underscores the importance of chemical modifications in enhancing therapeutic efficacy .

3.2 Safety and Toxicity Evaluations
Safety assessments conducted on related compounds have indicated low toxicity profiles, with no significant adverse effects observed in animal models at therapeutic doses. These findings are essential for advancing clinical applications .

作用機序

The mechanism of action of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

Stereochemical Variations

The stereochemistry of pyrrolidine derivatives significantly impacts biological activity. For example:

  • 1a and 1b (): These antiviral compounds differ only in the configuration at the pyrrolidine 3-position. While 1a uses (3S)-1-(2-phenylethyl)pyrrolidin-3-ol, 1b employs the (3R)-isomer.

Substituent Diversity

Table 1: Key Structural Differences and Implications
Compound Name Substituents on Pyrrolidine Stereochemistry Key Properties/Applications Reference
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol 4-Methylbenzyl at N1, OH at C3 (3S) Lipophilic; potential CNS activity (inferred) N/A
Vicasinabinum () Triazolopyrimidine and tetrazolyl groups (3S) Proposed INN; likely kinase inhibitor
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol () 2-Aminophenyl at N1, OH at C3 (3S) Polar amine; possible CNS or antibacterial use
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol () Tosyl at N1, phenylethylamino at C4 (3S,4S) Bulky substituents; synthetic intermediate
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol () Hydroxymethyl at C5, methyl at N1 (3R,5S) Hydrophilic; hydrochloride salt for solubility
Key Observations:
  • Lipophilicity: The 4-methylbenzyl group in the target compound contrasts with polar groups like 2-aminophenyl () or hydroxymethyl (), suggesting varied tissue distribution.

Pharmacological Implications

  • Antiviral Activity () : The use of pyrrolidin-3-ol derivatives in antiviral oxadiazole compounds (1a/1b) suggests that the target compound’s scaffold is compatible with antiviral drug design.
  • Kinase Inhibition () : Vicasinabinum’s triazolopyrimidine group implies kinase-targeted activity, whereas the target compound’s simpler structure may favor different targets.

生物活性

(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring with a hydroxyl group at the 3-position and a 4-methylphenyl group attached to the nitrogen atom. This unique configuration contributes to its biological properties.

The biological activity of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in neurological functions. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with these receptors.
  • Enzyme Interaction : It may act as an inhibitor or modulator for specific enzymes, influencing metabolic pathways relevant to neurological disorders.

1. Neuropharmacological Effects

Research indicates that derivatives of pyrrolidine compounds can influence neurotransmission and exhibit neuroprotective properties. For instance, studies have shown that certain pyrrolidine derivatives can act as antagonists at NMDA receptors, which are critical in excitatory neurotransmission and are implicated in conditions such as Alzheimer's disease and schizophrenia .

2. Anticancer Properties

Some studies have explored the anticancer potential of pyrrolidine derivatives. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and prostate (PC-3) cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cell signaling pathways that regulate cell proliferation and survival . This inhibition can lead to reduced tumor growth in vitro.

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of pyrrolidine derivatives found that compounds similar to (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol could reduce oxidative stress in neuronal cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol exhibited cytotoxicity against various cancer cell lines. The IC50 values ranged from 23 µM to 42 µM across different cell types, indicating moderate potency. The compound's action was linked to apoptosis induction and disruption of mitochondrial function .

Data Table: Summary of Biological Activities

Biological Activity Effect IC50 Value Target
NeuroprotectionReduces ROS levelsN/ANeuronal cells
Anticancer (MCF7)Cytotoxicity33.81 µMBreast cancer
Anticancer (HCT116)Cytotoxicity41.10 µMColon cancer
Enzyme InhibitionKinase inhibitionN/AVarious kinases

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。